molecular formula C20H24N2O B2637309 3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide CAS No. 431885-89-1

3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide

Cat. No.: B2637309
CAS No.: 431885-89-1
M. Wt: 308.425
InChI Key: IMNHLDJSVHJCLQ-UHFFFAOYSA-N
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Description

It is a major urinary metabolite of the narcotic analgesic fentanyl . This compound is characterized by the presence of a phenyl group, a piperidine ring, and a propanamide moiety, making it a structurally complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide typically involves the reaction of 4-piperidone with phenylmagnesium bromide to form 4-phenylpiperidine. This intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: Studied for its metabolic pathways and interactions with biological systems.

    Medicine: Investigated for its potential analgesic properties and as a metabolite of fentanyl.

    Industry: Utilized in the production of fentanyl and related compounds.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of pain signals and the production of analgesic effects. This interaction is similar to that of fentanyl, but the compound itself is primarily studied as a metabolite rather than a direct analgesic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is unique due to its role as a major metabolite of fentanyl, providing insights into the metabolic pathways and potential toxicological effects of fentanyl use. Its structural complexity also makes it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

3-phenyl-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)22-15-5-2-6-16-22/h1,3-4,7-8,10-13H,2,5-6,9,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNHLDJSVHJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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